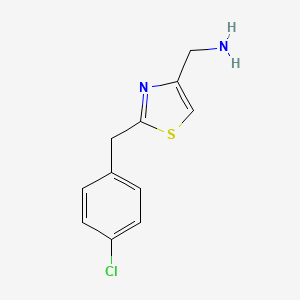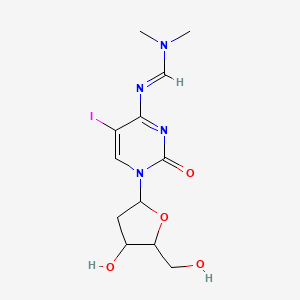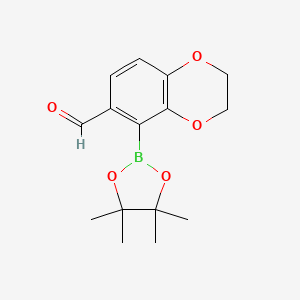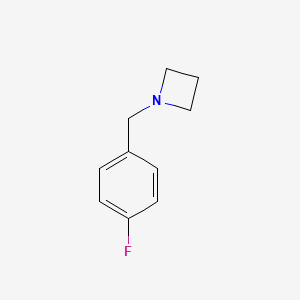
(2-(4-Chlorobenzyl)thiazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Chlorobenzyl)thiazol-4-yl)methanamine: is a chemical compound with the molecular formula C11H11ClN2S It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with thiazole-4-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Various nucleophiles (amines, thiols), organic solvents like DMF or THF, and bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile scaffold that can be functionalized to create a variety of bioactive compounds .
Biology: The compound has shown potential as an antimicrobial agent. Its derivatives have been studied for their ability to inhibit the growth of bacteria and fungi. This makes it a candidate for the development of new antibiotics .
Medicine: In medicinal chemistry, this compound derivatives are being explored for their potential as anti-inflammatory and anticancer agents. The thiazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design .
Industry: The compound is also used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength .
Mécanisme D'action
The mechanism of action of (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and survival .
Comparaison Avec Des Composés Similaires
- (2-(2-Chlorophenyl)thiazol-4-yl)methanamine
- (4-Methylthiazol-2-yl)methanamine
- (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine
Comparison: Compared to its analogs, (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine is unique due to the presence of the 4-chlorobenzyl group. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the chlorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity for specific targets .
Propriétés
Formule moléculaire |
C11H11ClN2S |
|---|---|
Poids moléculaire |
238.74 g/mol |
Nom IUPAC |
[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)5-11-14-10(6-13)7-15-11/h1-4,7H,5-6,13H2 |
Clé InChI |
YYVKOGQLZIBLIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=NC(=CS2)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















